molecular formula C16H16BrN3O4S B2456802 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide CAS No. 881291-75-4

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

Cat. No. B2456802
CAS RN: 881291-75-4
M. Wt: 426.29
InChI Key: ZUHFWMATSAVJHU-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide, also known as BMS-345541, is a potent and selective inhibitor of IκB Kinase (IKK). It has a molecular formula of C16H16BrN3O4S and a molecular weight of 426.29 .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide consists of 16 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Enzyme Inhibition Studies

Research has explored the synthesis and evaluation of various sulfonamides, including compounds similar in structure to 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide, for their potential as enzyme inhibitors. A study by Riaz (2020) focused on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which were tested for their acetylcholinesterase (AChE) and α-glucosidase inhibitory potential. The findings indicated that certain compounds exhibited significant inhibitory activity against these enzymes, suggesting potential applications in treating diseases related to enzyme malfunction, such as Alzheimer's disease and diabetes (Riaz, 2020).

Antimicrobial and Antiprotozoal Activities

Another study focused on the synthesis and antiprotozoal activity of aza-analogues of furamidine, deriving from structural modifications similar to 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide. This research demonstrated that certain derivatives exhibited potent activity against Trypanosoma and Plasmodium species, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2003).

Corrosion Inhibition

A study by Jeeva et al. (2017) investigated Mannich base derivatives of nicotinamide, including compounds structurally related to 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide, for their role as corrosion inhibitors for mild steel in hydrochloric acid. The research found that these compounds effectively inhibit corrosion, highlighting their potential application in protecting metal surfaces in acidic environments (Jeeva et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds with structural similarities to 5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide have been explored in various studies. These include research on the synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide, which could have implications in the development of new pharmaceuticals and therapeutic agents (Pankiewicz et al., 1993).

properties

IUPAC Name

5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4S/c17-13-9-12(10-18-11-13)16(21)19-14-1-3-15(4-2-14)25(22,23)20-5-7-24-8-6-20/h1-4,9-11H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHFWMATSAVJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(morpholinosulfonyl)phenyl)nicotinamide

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